molecular formula C9H10N2S B13114667 (Benzo[b]thiophen-5-ylmethyl)hydrazine

(Benzo[b]thiophen-5-ylmethyl)hydrazine

Cat. No.: B13114667
M. Wt: 178.26 g/mol
InChI Key: SUXJIUODRMBJIW-UHFFFAOYSA-N
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Description

  • Starting material: Benzo[b]thiophene-5-carbaldehyde.
  • Reaction: Reflux with hydrazine hydrate to form (Benzo[b]thiophen-5-ylmethyl)hydrazine.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and purification techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Benzo[b]thiophen-5-ylmethyl)hydrazine typically involves the formation of the benzo[b]thiophene ring followed by the introduction of the hydrazine group. One common method is the reaction of benzo[b]thiophene-5-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

Chemical Reactions Analysis

Types of Reactions: (Benzo[b]thiophen-5-ylmethyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazones.

    Substitution: The benzo[b]thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products:

    Oxidation: Formation of azo compounds.

    Reduction: Formation of hydrazones.

    Substitution: Formation of halogenated benzo[b]thiophene derivatives.

Scientific Research Applications

(Benzo[b]thiophen-5-ylmethyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (Benzo[b]thiophen-5-ylmethyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzo[b]thiophene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound without the hydrazine group.

    Benzo[b]thiophene-5-carbaldehyde: An intermediate in the synthesis of (Benzo[b]thiophen-5-ylmethyl)hydrazine.

    Benzo[b]thiophene-5-ylamine: A related compound with an amine group instead of hydrazine.

Uniqueness: this compound is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

1-benzothiophen-5-ylmethylhydrazine

InChI

InChI=1S/C9H10N2S/c10-11-6-7-1-2-9-8(5-7)3-4-12-9/h1-5,11H,6,10H2

InChI Key

SUXJIUODRMBJIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)C=C1CNN

Origin of Product

United States

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